molecular formula C7H14ClNO B1357846 2-(Methylamino)cyclohexanone hydrochloride CAS No. 23148-86-9

2-(Methylamino)cyclohexanone hydrochloride

Cat. No.: B1357846
CAS No.: 23148-86-9
M. Wt: 163.64 g/mol
InChI Key: GHVOXXOULSAUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)cyclohexanone hydrochloride is a compound with the linear formula C14H20ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is also known as ketamine, a phencyclidine derivative, and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor .


Synthesis Analysis

Ketamine is synthesized in a process involving several steps. The cyclohexanone is made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexamine unit with an aryl moiety, typically a phenyl ring, attached to the same atom to which the amine group is linked . The molecular weight of the compound is 127.18 g/mol .


Chemical Reactions Analysis

Ketamine undergoes hepatic biotransformation through the cytochrome P450, especially involving the isoenzymes 3A4 and 2B6 . It is first N-demethylated to active metabolite norketamine . Different minor pathways have been described, namely hydroxylation of the cyclohexanone ring of ketamine and norketamine, and further conjugation with glucuronic acid to increase renal excretion .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 127.18 g/mol . It is a lipid-soluble molecule with a dissociation constant near to physiologic pH .

Scientific Research Applications

Anesthetic Applications in Veterinary Medicine

Ketamine, chemically known as 2-(Methylamino)cyclohexanone hydrochloride, has been widely studied for its anesthetic properties in veterinary medicine. Shucard, Andrew, and Beauford (1975) explored its use in guinea pigs, finding it effective for producing surgical anesthesia when combined with Acepromazine Maleate (Shucard, Andrew, & Beauford, 1975). Similarly, Jawaleicar, Jawalekar, and Mathur (1972) investigated the effects of Ketamine on isolated murine myometrial activity, highlighting its unique anesthetic characteristics (Jawaleicar, Jawalekar, & Mathur, 1972).

Synthesis and Chemical Analysis

Research has also focused on the synthesis and chemical analysis of Ketamine. Blackburn and Ober (1967) described the preparation and characterization of tritium-labelled 2-(o-chlorophenyl)-2-(methylamino) cyclohexanone hydrochloride, providing insights into its chemical structure (Blackburn & Ober, 1967). In 2008, Hakey, Ouellette, Zubieta, and Korter detailed the crystal structure of the compound, offering a deeper understanding of its molecular configuration (Hakey, Ouellette, Zubieta, & Korter, 2008).

Potential Therapeutic Applications

Several studies have explored potential therapeutic applications beyond anesthesia. For instance, research by Dimmock, Sidhu, Quail, Jia, Duffy, Reid, Kirkpatrick, Zhu, and Fletcher (1992) examined the synthesis and cytotoxic evaluation of Ketamine analogs, demonstrating their potential in cancer therapy (Dimmock et al., 1992). Similarly, Rakesh P. N. Roshan (2018) synthesized derivatives of the compound and evaluated their antibacterial and antifungal activities, highlighting its potential in addressing infectious diseases (Roshan, 2018).

Mechanism of Action

Target of Action

The primary target of 2-(Methylamino)cyclohexanone hydrochloride, also known as ketamine, is the N-methyl-D-aspartate (NMDA) receptor . This compound functions primarily as an antagonist of the NMDA receptor . It has no affinity for gamma-aminobutyric acid receptors in the central nervous system .

Mode of Action

This compound interacts with its targets by non-competitive antagonism at the NMDA receptor Ca2+ channel pore . This NMDA channel block is the primary mechanism of the anesthetic and analgesic action of this compound .

Biochemical Pathways

The antagonism of the NMDA receptor by this compound affects the glutamatergic synaptic transmission, which is involved in memory, learning, and synaptic plasticity . This compound also enhances the descending inhibiting serotoninergic pathway .

Pharmacokinetics

This compound undergoes oxidative metabolism, mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Due to extensive first-pass metabolism, its oral bioavailability is poor, making it vulnerable to pharmacokinetic drug interactions . Sublingual and nasal formulations of this compound are being developed, which produce rapid maximum plasma concentrations with relatively high bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include hemodynamically stable anesthesia via central sympathetic stimulation without affecting respiratory function . It also has neuroprotective properties and may reduce opioid consumption and chronic postsurgical pain after specific surgical procedures . Furthermore, it has rapid-acting antidepressant effects, which may be useful in treating therapy-resistant depressive patients .

Action Environment

Environmental factors such as the method of administration can influence the action, efficacy, and stability of this compound. For instance, nasal administration produces rapid maximum plasma concentrations with relatively high bioavailability . Safety issues in long-term use are yet to be resolved .

Safety and Hazards

The safety data sheet for 2-(Methylamino)cyclohexanone hydrochloride indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

2-(Methylamino)cyclohexanone hydrochloride plays a significant role in biochemical reactions, particularly as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This interaction inhibits the receptor’s activity, leading to a decrease in excitatory neurotransmission. The compound also interacts with other biomolecules, such as opioid receptors, which contribute to its analgesic effects. Additionally, this compound has been shown to influence the activity of various enzymes, including cytochrome P450 enzymes, which are involved in its metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it inhibits NMDA receptor activity, leading to reduced calcium influx and subsequent decrease in excitatory neurotransmission. This action can protect neurons from excitotoxicity, which is beneficial in conditions like stroke and traumatic brain injury. The compound also influences cell signaling pathways, such as the mTOR pathway, which is involved in cell growth and survival. Furthermore, this compound has been shown to affect gene expression, particularly genes related to synaptic plasticity and neuroprotection .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through NMDA receptor antagonism. By binding to the receptor’s ion channel, it prevents the influx of calcium ions, thereby inhibiting excitatory neurotransmission. This action is crucial for its anesthetic and neuroprotective properties. Additionally, the compound’s interaction with opioid receptors contributes to its analgesic effects. This compound also influences the activity of cytochrome P450 enzymes, which are responsible for its metabolism into active metabolites like norketamine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade when exposed to light and heat. In vitro studies have shown that its effects on cellular function can persist for several hours, depending on the concentration used. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, particularly in neuronal cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses are typically used for their analgesic and antidepressant effects, while higher doses are required for anesthesia. At high doses, the compound can cause adverse effects, such as respiratory depression and neurotoxicity. Studies have shown that the threshold for these toxic effects is relatively high, making this compound a relatively safe anesthetic when used appropriately .

Metabolic Pathways

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A and CYP2B6. The main metabolic pathway involves N-demethylation to form norketamine, which retains some of the parent compound’s pharmacological activity. Further metabolism of norketamine leads to the formation of dehydronorketamine, which is then conjugated with glucuronic acid for renal excretion. These metabolic pathways are crucial for the compound’s pharmacokinetics and overall effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion due to its lipid-soluble nature. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to other tissues, such as the liver and kidneys, where it undergoes metabolism and excretion. Transporters and binding proteins may play a role in its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membranes, where it interacts with its target receptors and enzymes. The compound’s lipid-soluble nature allows it to easily diffuse across cell membranes and reach its intracellular targets. Post-translational modifications, such as phosphorylation, may influence its activity and localization within specific cellular compartments .

Properties

IUPAC Name

2-(methylamino)cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVOXXOULSAUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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